N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS2/c19-13-5-1-6-14-16(13)21-18(25-14)22(11-12-4-2-8-20-10-12)17(23)15-7-3-9-24-15/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVZETXIZRYSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the chloro substituent. The pyridine moiety is then attached through a nucleophilic substitution reaction. Finally, the thiophene carboxamide group is introduced via an amide coupling reaction. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of high-throughput screening and process optimization techniques can further enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogs with Benzothiazole-Thiophene Scaffolds
G856-6889 (5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide)
- Molecular formula : C₁₉H₁₄ClN₃OS₂ (MW = 399.92 g/mol) .
- Key differences : A methyl group at the 6-position of the benzothiazole ring increases molecular weight by ~14 g/mol compared to the target compound.
3-Chloro-N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(3-pyridinylmethyl)thieno[3,2-b]thiophene-2-carboxamide
Benzothiazole Derivatives with Thiazolidinone Moieties
Compounds from (e.g., 4g, 4h, 4i) feature a thiazolidinone ring instead of the thiophene-carboxamide group:
- Example: N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) Molecular formula: C₁₇H₁₂ClN₃O₂S₂ (MW = 389.88 g/mol) . Key differences: The thiazolidinone ring introduces a ketone and sulfur atom, altering electronic properties and hydrogen-bonding capacity. Synthesis: Prepared in 70% yield via ethanol-mediated reactions, suggesting scalable synthesis .
Comparative Data Table
Research Findings and Implications
Structural and Physicochemical Insights
- Lipophilicity : The target compound’s logP (4.61) is lower than methyl-substituted analogs (e.g., G856-6889), suggesting better solubility .
- Achirality: Unlike chiral thiazolidinone derivatives (e.g., 4g), the target compound’s achiral structure may reduce synthetic complexity and metabolic variability .
- Substituent Effects: Chloro vs. Pyridinylmethyl Group: This substituent may facilitate π-π stacking interactions with aromatic residues in biological targets, a feature absent in thiazolidinone derivatives .
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole moiety, which is known for its significant interactions with various biological targets, making it a promising candidate for therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 519.06 g/mol. The structure includes a benzothiazole ring, a thiophene group, and a pyridine moiety, which contribute to its unique chemical properties and biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound A | PC3 (Prostate Cancer) | 40.1 (24h) | Apoptosis induction |
| Compound B | DU145 (Prostate Cancer) | 98.14 (24h) | Cell cycle arrest |
The specific mechanisms often involve the inhibition of key signaling pathways such as STAT3, which plays a critical role in tumor growth and survival .
2. Antimicrobial Activity
Compounds containing benzothiazole and thiophene derivatives have been evaluated for their antimicrobial properties. They have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and function.
3. Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals and chelate metal ions. This activity is crucial for preventing oxidative stress-related cellular damage.
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in different biological contexts:
- Study on Anticancer Activity : A series of experiments were conducted on PC3 and DU145 cell lines where the compound exhibited dose-dependent cytotoxic effects, with lower IC50 values indicating higher potency against cancer cells compared to normal cells .
- Antimicrobial Evaluation : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .
The mechanism through which this compound exerts its biological effects involves:
- Targeting Enzymes : The compound selectively binds to specific enzymes or receptors, modulating their activity.
- Cell Signaling Pathways : It influences various signaling pathways that regulate cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
